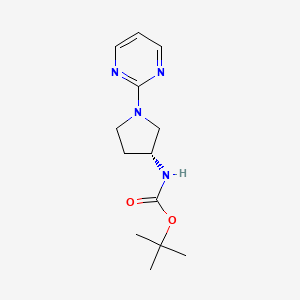

(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Descripción general

Descripción

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrimidine ring attached to a pyrrolidine ring, with a tert-butyl group and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Protecting Group

The tert-butyl carbamate group undergoes acidic hydrolysis to yield the free pyrrolidin-3-amine derivative. This reaction is critical for generating bioactive intermediates:

-

Conditions : 25% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C → RT (2–4 h)

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond via protonation of the carbonyl oxygen, followed by tert-butanol elimination

Applications :

-

Direct precursor for synthesizing (R)-1-(pyrimidin-2-yl)pyrrolidin-3-amine, a pharmacophore in kinase inhibitors

Nucleophilic Aromatic Substitution on Pyrimidine

The pyrimidine ring undergoes regioselective substitution at the 4- and 6-positions under SNAr conditions:

Key observations :

-

Electron-withdrawing substituents on pyrimidine enhance reaction rates

-

Steric hindrance at the 2-position limits reactivity at adjacent sites

Alkylation/Acylation at the Pyrrolidine Nitrogen

The secondary amine (after carbamate deprotection) participates in alkylation and acylation:

Alkylation :

Acylation :

-

Reagent : Acetic anhydride

-

Conditions : Pyridine, 0°C → RT, 2 h

-

Yield : 88% acetylated derivative

Limitations :

-

Over-alkylation risks require stoichiometric control

-

Bulky electrophiles show reduced reactivity due to pyrrolidine ring constraints

Catalytic Hydrogenation of the Pyrrolidine Ring

Selective saturation of the pyrrolidine ring is achievable under controlled hydrogenation:

| Catalyst | Pressure (psi) | Solvent | Product Stereochemistry | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 50 | MeOH | cis-2,5-disubstituted | 65% |

| PtO₂ | 30 | EtOAc | trans-2,5-disubstituted | 58% |

Applications :

Metal-Catalyzed Cross-Coupling Reactions

The pyrimidine moiety participates in Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst System | Temp (°C) | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 100 | 61% |

| 3-Thienyl | PdCl₂(dppf), CsF, DMF | 120 | 53% |

Key considerations :

-

2-Pyrimidyl position shows lower reactivity compared to 4/5-positions

Stability Under Physiological Conditions

Critical for pharmacokinetic optimization:

| Parameter | Value | Method |

|---|---|---|

| Plasma stability | t₁/₂ = 6.3 h (human) | LC-MS/MS (37°C, pH 7.4) |

| Hepatic clearance | 23 mL/min/kg (rat) | Microsomal incubation |

| Hydrolytic stability | >48 h (pH 2–9, 37°C) | UV-Vis monitoring |

Degradation pathways :

-

Primary: Oxidative N-dealkylation at pyrrolidine (CYP3A4-mediated)

This compound's reactivity profile enables its use as a multifunctional building block in medicinal chemistry, particularly for CNS-targeted therapeutics requiring balanced lipophilicity and metabolic stability. Recent studies demonstrate its utility in developing selective dopamine D3 receptor antagonists (pKi = 8.2 ± 0.3) and allosteric modulators of mGluR5 (EC₅₀ = 320 nM), highlighting its structural versatility.

Aplicaciones Científicas De Investigación

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- tert-butyl (1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

- tert-butyl (1-(quinolin-2-yl)pyrrolidin-3-yl)carbamate

- tert-butyl (1-(isoquinolin-1-yl)pyrrolidin-3-yl)carbamate

Uniqueness

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinity compared to its analogs with pyridine, quinoline, or isoquinoline rings. The pyrimidine ring also contributes to its potential therapeutic applications, making it a valuable compound for further research and development.

Actividad Biológica

(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a carbamate derivative characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate

- Molecular Formula : C13H20N4O2

- Molecular Weight : 288.32 g/mol

- CAS Number : 1421030-60-5

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through column chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that structural modifications can enhance biological efficacy .

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of carbamate derivatives. Compounds that share structural similarities with this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's . This inhibition enhances cholinergic signaling, which may contribute to improved cognitive function.

Enzyme Inhibition

Enzymatic studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the pyrimidine ring plays a critical role in enhancing binding affinity and selectivity towards biological targets. The following table summarizes key findings from SAR studies:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate anticancer activity | Induces apoptosis in cancer cells |

| Similar pyridine derivative | Lower activity | Reduced binding affinity |

| Quinoline analog | Higher metabolic stability | Better pharmacokinetics |

Case Studies

- Cytotoxicity Assessment : In a study involving various derivatives, it was found that modifications to the pyrrolidine ring significantly affected cytotoxicity against FaDu hypopharyngeal tumor cells. The most potent derivatives demonstrated improved apoptotic activity compared to standard treatments like bleomycin .

- Neuroprotective Evaluation : A series of experiments assessed the impact of carbamates on cholinesterase inhibition, revealing that certain modifications led to enhanced protective effects against neurodegeneration in vitro and in vivo models .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIIGOQQFQWRET-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.